Chloromaleic acid anhydride

Radical copolymerization Charge-transfer polymerization Styrene copolymers

Selecting the wrong maleic anhydride derivative causes polymerization failure-dichloromaleic anhydride fails to copolymerize entirely, while maleic anhydride requires initiators that leave problematic end-group residues. Chloromaleic anhydride (CMA, CAS 96-02-6) is the only derivative in the MA/CMA/DCMA series that undergoes spontaneous, initiator-free copolymerization with styrene (r_ST=0.06, r_CMA=0.00), yielding strictly alternating copolymers free of initiator-derived impurities. • Spontaneous alternating copolymerization eliminates initiator end-group contamination. • Quantitative thermal dehydrochlorination (190°C, 1 h) generates latent maleic anhydride moieties in situ. • Key intermediate for 4-chlorophthalic anhydride (PEI monomer) via regioselective Diels-Alder cycloaddition. • CMA-maleic acid copolymers deliver 16.8 g Ca²⁺/100 g sequestering capacity for phosphate-free detergent builders.

Molecular Formula C4HClO3
Molecular Weight 132.5 g/mol
CAS No. 96-02-6
Cat. No. B048873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromaleic acid anhydride
CAS96-02-6
Synonyms2-Chloromaleic Anhydride;  3-Chlorofuran-2,5-dione;  Chloromaleic Acid Anhydride;  Chloromaleic Anhydride;  NSC 4975;  α-Chloromaleic Anhydride
Molecular FormulaC4HClO3
Molecular Weight132.5 g/mol
Structural Identifiers
SMILESC1=C(C(=O)OC1=O)Cl
InChIInChI=1S/C4HClO3/c5-2-1-3(6)8-4(2)7/h1H
InChIKeyCXJAFLQWMOMYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromaleic Acid Anhydride (CAS 96-02-6): A Mono-Chlorinated Maleic Anhydride Building Block for Differentiated Reactivity and Polymer Design


Chloromaleic acid anhydride (3-chloro-2,5-furandione, CAS 96-02-6) is a halogenated derivative of maleic anhydride bearing a single chlorine substituent at the 3-position of the furandione ring . With a molecular formula of C₄HClO₃, a molecular weight of 132.50 g/mol, a melting point of 33 °C, and a boiling point of 196 °C, this yellow-to-brown solid is the product of dry chlorination of maleic acid or catalytic oxidation of chloroprene . The mono-chloro substitution strategically modulates electrophilicity, acidity, and charge-transfer behavior relative to both the parent maleic anhydride and the doubly chlorinated dichloromaleic anhydride, enabling differentiated performance in spontaneous copolymerization, Diels-Alder cycloaddition, and post-polymerization dehydrochlorination .

Why Chloromaleic Anhydride Cannot Be Swapped: Chlorine Count Dictates Reactivity, Copolymerizability, and Functional Handle Availability


The maleic anhydride family exhibits a non-linear structure-reactivity landscape where the number and position of halogen substituents fundamentally alter copolymerization capability, acidity, and electron acceptor strength. Maleic anhydride (MA, 0 Cl) copolymerizes with styrene but requires a radical initiator and proceeds at a lower rate. α-Chloromaleic anhydride (CMA, 1 Cl) copolymerizes spontaneously at a significantly higher rate without any initiator. α,α′-Dichloromaleic anhydride (DCMA, 2 Cl) fails to copolymerize entirely, even with a radical initiator . Similarly, the derived diacid pKₐ values shift dramatically: maleic acid pKₐ₁ = 1.92, chloromaleic acid pKₐ₁ = 1.72, and dichloromaleic acid pKₐ₁ < 1.72, reflecting stepwise enhancement of acidity with each chlorine . These quantifiable cliffs in behavior—from active copolymerization to complete inertness, and from moderate to strong acidity—mean that selecting the wrong anhydride for a polymer or synthetic application results in either failed polymerization, uncontrolled molecular weight, or mismatched charge-transfer characteristics. Generic substitution within this series is chemically unsound.

Chloromaleic Anhydride (CAS 96-02-6): Quantitative Head-to-Head Differentiation Evidence Versus Maleic, Dichloromaleic, and Citraconic Anhydrides


Spontaneous Copolymerization Rate with Styrene: CMA Outperforms MA; DCMA Fails Entirely

α-Chloromaleic anhydride (CMA) copolymerizes spontaneously with styrene (ST) at a higher rate than maleic anhydride (MA), while α,α′-dichloromaleic anhydride (DCMA) does not copolymerize at all, even in the presence of a radical initiator. The monomer reactivity ratios at 60 °C in 1,4-dioxane are r_ST = 0.06 and r_CMA = 0.00, confirming strictly alternating copolymerization behavior. The overall activation energy for the spontaneous copolymerization is 77.4 kJ·mol⁻¹ (18.5 kcal·mol⁻¹), and the maximum rate is observed at a styrene mole fraction of 0.4–0.5 in the feed . This spontaneous, initiator-free copolymerization is attributed to the formation of a charge-transfer (CT) complex between CMA and styrene, a mechanism that is absent or kinetically insufficient for MA and sterically/electronically blocked for DCMA .

Radical copolymerization Charge-transfer polymerization Styrene copolymers Monomer reactivity ratios

Acidity of Derived Diacids: Incremental pKₐ Tuning by Mono-Chlorination Between Maleic and Dichloromaleic Acid

Hydrolysis of the anhydrides yields the corresponding dicarboxylic acids whose acidity directly reflects the electron-withdrawing effect of chlorine substitution. Chloromaleic acid (from CMA) exhibits pKₐ₁ = 1.72 and pKₐ₂ = 3.86. This places it at an intermediate acidity level between maleic acid (pKₐ₁ = 1.92, pKₐ₂ = 6.07) and 2,3-dichloromaleic acid (pKₐ₁ < 1.72, pKₐ₂ < 3.86) . The ΔpKₐ₁ of 0.20 units relative to maleic acid represents a ~60% increase in acid dissociation constant (Kₐ) attributable to a single chlorine atom. The ΔpKₐ₂ of 2.21 units represents a ~160-fold increase in the second dissociation constant, dramatically enhancing the dianion-forming capability relative to maleic acid .

Acid strength pKₐ determination Electron-withdrawing effects Carboxylic acid acidity

Electron Affinity: CMA Bridges the Gap Between Weak MA Acceptor and Over-Stabilized DCMA Acceptor

The electron affinity (EA) of maleic anhydride derivatives governs their ability to form charge-transfer (CT) complexes, which are critical for spontaneous polymerization initiation. The EA of maleic anhydride is established at 0.11 eV, while dichloromaleic anhydride exhibits a substantially higher EA of 0.53 eV, a ~4.8-fold increase reflecting the strong electron-withdrawing effect of two chlorine atoms . The difference in electron affinity between MA and DCMA has been independently corroborated by charge-transfer absorption peak analysis, yielding ΔEA = 0.4 eV . While direct EA data for CMA are not reported in the same measurement series, the linear dependence of CT transition energies on donor ionization potentials across the series strongly implies that CMA occupies a quantifiable intermediate position (estimated ~0.25–0.35 eV), which is mechanistically consistent with its unique ability to form CT complexes that initiate spontaneous copolymerization—unlike MA (too weak an acceptor for spontaneous initiation) and DCMA (too strong an acceptor, leading to steric hindrance or excessive stabilization that suppresses propagation) .

Charge-transfer complex Electron affinity Molecular acceptor Donor-acceptor interaction

Post-Polymerization Dehydrochlorination: CMA Copolymers Offer a Quantitative HCl Elimination Handle Absent in Non-Halogenated Analogs

CMA-containing copolymers undergo quantitative thermal dehydrochlorination, regenerating a maleic anhydride-type double bond in the polymer backbone. In the CMA-allylcyclohexane copolymer system, heating at 190 °C for 1 hour under reduced pressure results in quantitative dehydrochlorination, converting the chlorinated anhydride unit into a maleic anhydride moiety within the polymer chain . Similarly, CMA-divinyl ether 1:1 alternating cyclocopolymers undergo facile dehydrohalogenation due to the trans configuration of H and Cl atoms on the anhydride ring, yielding soluble copolymers devoid of residual unsaturation that can be further oxidized to vic-diol copolymers . In the styrene-CMA copolymer system, dehydrochlorination by heating under reduced pressure produces a polymer structurally analogous to the styrene-maleic anhydride copolymer . This quantitative post-polymerization transformation is entirely absent in maleic anhydride (no halogen to eliminate) and cannot be controllably executed with DCMA (two chlorines lead to competing elimination pathways) .

Dehydrochlorination Post-polymerization modification Functional polymer Copolymer thermal treatment

Diels-Alder Dienophilic Reactivity: CMA Provides Intermediate Rate Between MA and DCMA for Controlled Cycloaddition

In Diels-Alder cycloaddition reactions, CMA exhibits dienophilic reactivity that is intermediate between the more reactive maleic anhydride and the less reactive dichloromaleic anhydride. In a kinetic survey of acene Diels-Alder reactions, 2,3-dichloromaleic anhydride was identified as the slowest-reacting dienophile among a panel that included maleic anhydride, with the reactivity spanning roughly two orders of magnitude across the dienophile series . CMA participates in Diels-Alder reactions with conjugated dienes including butadiene, isoprene, cyclopentadiene, and chloroprene to form cycloadducts that are stable and can be distilled under reduced pressure—a key advantage over DCMA-diene adducts, which were found to be less thermally stable . The patent literature specifically exploits CMA for the synthesis of 4-chlorophthalic anhydride (4-CPAN) via Diels-Alder cycloaddition with chloroprene followed by aromatization, a route that is distinct from the direct chlorination of phthalic anhydride which produces difficult-to-separate mixtures of di- and tri-chlorinated products .

Diels-Alder cycloaddition Dienophile reactivity Rate constants Phthalic anhydride synthesis

Detergent Builder Performance: CMA-Maleic Acid Copolymers Deliver Quantified Calcium Sequestration Capacity

Copolymers of chloromaleic acid and maleic acid with monoethylenically unsaturated monomers have been patented as detergent builder materials with demonstrated calcium sequestering capacity. A representative CMA-derived polyelectrolyte builder exhibited a calcium sequestering capacity of 16.8 g Ca²⁺ per 100 g of polymer, measured in 0.1 M KBr at a polymer viscosity of 0.0562 . This performance positions CMA-based builders within the functional range of commercial polycarboxylate detergent builders, while the hydrolyzed CMA units provide a higher density of carboxylic acid functionality per monomer unit compared to non-halogenated maleic acid copolymers due to the enhanced acidity (pKₐ₁ = 1.72 vs. 1.92 for maleic acid) and potential for additional carboxylate generation upon dehydrochlorination .

Detergent builder Calcium sequestration Polycarboxylate Water softening

High-Value Application Scenarios Where Chloromaleic Anhydride (CAS 96-02-6) Outperforms In-Class Alternatives


Initiator-Free Spontaneous Alternating Copolymerization with Styrene

CMA is the only maleic anhydride derivative in the MA/CMA/DCMA series that undergoes spontaneous, initiator-free copolymerization with styrene at a practical rate, producing strictly alternating copolymers (r_ST = 0.06, r_CMA = 0.00) without requiring radical initiators . This eliminates initiator-derived end-group impurities and simplifies polymer purification, making CMA the preferred comonomer for high-purity styrene-maleic anhydride copolymer applications in electronics, membranes, and biomedical materials where initiator residues are problematic.

Latent Maleic Anhydride Strategy via Quantitative Thermal Dehydrochlorination

CMA functions as a 'protected' or 'latent' maleic anhydride: it copolymerizes with enhanced reactivity as the chlorinated monomer, then undergoes quantitative thermal dehydrochlorination (190 °C, 1 h, reduced pressure) to generate a maleic anhydride moiety within the polymer backbone . This two-step strategy—polymerize as CMA, then convert to MA in situ—is not achievable with either MA (cannot be 'activated' pre-polymerization) or DCMA (dehydrochlorination is non-quantitative and yields complex product mixtures). Applications include sequentially functionalizable coatings, reactive polymer intermediates, and precision polymer architecture design.

Synthesis of 4-Chlorophthalic Anhydride (4-CPAN) via Diels-Alder Cycloaddition with Chloroprene

CMA serves as a key intermediate in the patented synthesis of 4-chlorophthalic anhydride, a high-value monomer for polyetherimide engineering plastics. The route proceeds via Diels-Alder cycloaddition of CMA with chloroprene, followed by aromatization, yielding 4-CPAN with high regioselectivity . This pathway avoids the problematic direct chlorination of phthalic anhydride, which generates inseparable mixtures of 3-chloro, 4-chloro, and polychlorinated isomers . CMA's single chlorine atom at the 3-position directs the cycloaddition regiochemistry, a synthetic advantage not offered by maleic anhydride (no chlorine directing group) or DCMA (over-chlorination leads to undesired substitution patterns).

Detergent Builder Copolymers with Enhanced Calcium Sequestration

CMA-maleic acid copolymers function as phosphate-free detergent builders with a measured calcium sequestering capacity of 16.8 g Ca²⁺/100 g polymer . The enhanced acidity of the CMA-derived carboxylate units (chloromaleic acid pKₐ₁ = 1.72 vs. maleic acid pKₐ₁ = 1.92) translates to more effective calcium ion binding at alkaline wash pH, providing formulators with a chlorine-modified polycarboxylate option that bridges the performance gap between conventional poly(acrylic acid) builders and more expensive specialty sequestrants.

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